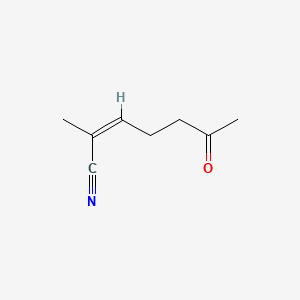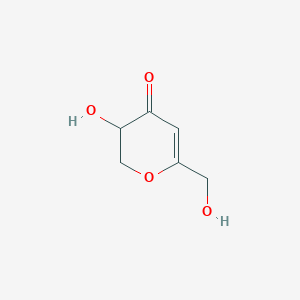![molecular formula C20H21N3OS B13805503 2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds that have shown significant biological activities, making them valuable in medicinal chemistry
Méthodes De Préparation
The synthesis of 2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone to form the quinazoline ring . The final step involves the acylation of the sulfanyl group with isopropyl acetamide under suitable reaction conditions . Industrial production methods may involve optimization of these steps to improve yield and purity.
Analyse Des Réactions Chimiques
2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under oxidative conditions.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide involves its interaction with specific molecular targets. The quinazoline core can bind to enzyme active sites, inhibiting their activity . The sulfanyl group may enhance binding affinity through additional interactions with the target protein . The acetamide group can further stabilize the compound’s interaction with its target, leading to effective inhibition of the enzyme’s function .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide include other quinazoline derivatives such as:
- 2-phenylquinazolin-4-yl thioureas
- 2,3-dihydro-2-(4-methylphenyl)quinazolin-4(1H)-one
- 2-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one
These compounds share the quinazoline core but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The unique combination of the sulfanyl and acetamide groups in this compound distinguishes it from these similar compounds, potentially offering distinct advantages in its applications .
Propriétés
Formule moléculaire |
C20H21N3OS |
|---|---|
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C20H21N3OS/c1-13(2)21-18(24)12-25-20-16-6-4-5-7-17(16)22-19(23-20)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,21,24) |
Clé InChI |
JGTDSWQMUGJSKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


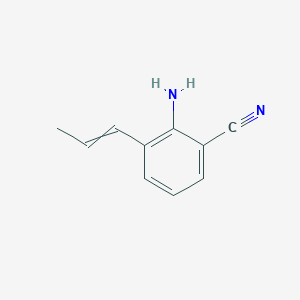
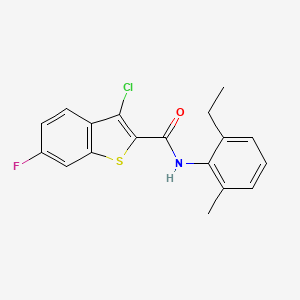
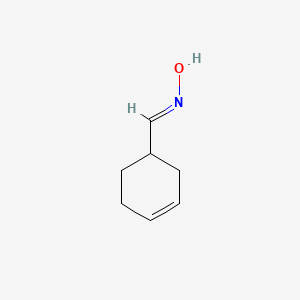
![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)


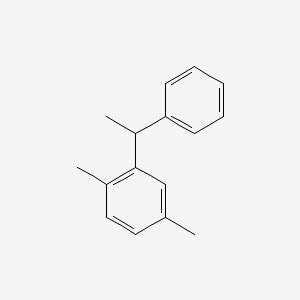
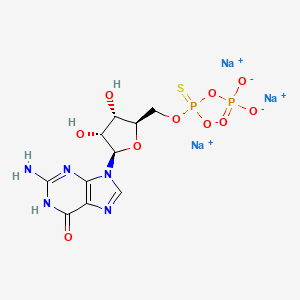
![(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B13805488.png)

![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)
